2,4-Quinazolinediamine, 7-chloro-

DHFR inhibition SAR antifolate

2,4-Quinazolinediamine, 7-chloro- (CAS 27018-19-5), also referred to as 7-chloroquinazoline-2,4-diamine or 2,4-diamino-7-chloroquinazoline, is a heterocyclic building block with a molecular formula of C₈H₇ClN₄ and a molecular weight of 194.62 g/mol. It belongs to the 2,4-diaminoquinazoline class, a scaffold historically exploited as an antifolate chemotype targeting dihydrofolate reductase (DHFR) in anticancer, antibacterial, and antiparasitic drug discovery programs.

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
CAS No. 27018-19-5
Cat. No. B1615885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Quinazolinediamine, 7-chloro-
CAS27018-19-5
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(N=C2N)N
InChIInChI=1S/C8H7ClN4/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H,(H4,10,11,12,13)
InChIKeyQKOTXKPWZCAXLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Quinazolinediamine, 7-chloro- (CAS 27018-19-5): Core Scaffold Overview for DHFR-Targeted Procurement


2,4-Quinazolinediamine, 7-chloro- (CAS 27018-19-5), also referred to as 7-chloroquinazoline-2,4-diamine or 2,4-diamino-7-chloroquinazoline, is a heterocyclic building block with a molecular formula of C₈H₇ClN₄ and a molecular weight of 194.62 g/mol . It belongs to the 2,4-diaminoquinazoline class, a scaffold historically exploited as an antifolate chemotype targeting dihydrofolate reductase (DHFR) in anticancer, antibacterial, and antiparasitic drug discovery programs [1]. The compound serves as a versatile synthetic intermediate for generating N²,N⁴-disubstituted derivatives, a sub-series that has yielded clinical-stage and preclinical antibacterial candidates with potent activity against multidrug-resistant Gram-positive and Gram-negative pathogens [2].

Why 2,4-Quinazolinediamine, 7-chloro- Cannot Be Replaced by Other Positional Isomers in DHFR-Targeted Programs


The substitution position on the 2,4-diaminoquinazoline aromatic ring is a critical determinant of pharmacological outcome, and simple interchange among positional isomers leads to divergent potency and target engagement profiles. Systematic SAR evaluation of 38 2,4-diaminoquinazolines against human DHFR established that while 5-substituted or 5,6-disubstituted analogues achieve potent enzyme inhibition, the presence of a nonpolar substituent at position 7 or 8 is highly detrimental to DHFR inhibitory potency [1]. Consequently, an unsubstituted 2,4-diaminoquinazoline or a 6-chloro analogue cannot serve as a functional substitute for the 7-chloro variant in programs where the 7-position chloro serves a specific purpose—whether as a synthetic handle for further derivatization or as a modulator of physicochemical properties in N²,N⁴-disubstituted antibacterial leads [2]. The 7-chloro substitution pattern, when coupled with optimized N²,N⁴-substituents, has yielded antibacterial agents with MICs as low as 0.5–1 μM against multidrug-resistant A. baumannii, a profile not replicated by the 6-unsubstituted or 5-substituted congeners in the same assay series [3].

Quantitative Differentiation Evidence for 2,4-Quinazolinediamine, 7-chloro- Versus Closest Analogs


DHFR Inhibitory Potency: 7-Chloro Substitution Is Detrimental Relative to 5- and 6-Substituted Congeners

In a systematic evaluation of 38 2,4-diaminoquinazolines against human lymphoblast DHFR, the presence of a nonpolar substituent at position 7 or 8 was reported to be highly detrimental to inhibitory potency [1]. This class-level SAR inference positions the unsubstituted parent scaffold or 5-/6-substituted analogs as superior DHFR inhibitors compared to any 7-substituted variant, including 7-chloro. The 7-chloro compound is therefore distinct from the 6-chloro analog (a structural isomer that retains potency when appropriately substituted) in that it serves primarily as a synthetic intermediate rather than a direct enzyme inhibitor [2].

DHFR inhibition SAR antifolate

Antibacterial MIC: N²-Butyl-N⁴-Substituted 7-Chloroquinazoline-2,4-diamine Achieves Sub-Micromolar Potency Against MRSA

Within a focused SAR study of N²,N⁴-disubstituted quinazoline-2,4-diamines against multidrug-resistant S. aureus (MRSA), the N²-butyl-7-chloroquinazoline-2,4-diamine derivative (compound 70) exhibited a minimum inhibitory concentration (MIC) of 0.73 μM [1]. This represents a 4.5-fold improvement over the reference 7-unsubstituted N²-butyl-N⁴-benzyl analog (compound 50, MIC = 3.3 μM), demonstrating that the 7-chloro substituent can confer a measurable antibacterial potency advantage when embedded in the appropriate N²,N⁴-disubstituted context. By contrast, other 7-chloroquinazoline derivatives in the same series with different N²-substituents showed attenuated activity (e.g., compound 73 with MIC = 51 μM), indicating that the 7-chloro group alone is insufficient—the full N²,N⁴-substitution pattern controls potency [1].

antibacterial MRSA MIC

Anti-Acinetobacter baumannii Activity: 7-Chloro-Bearing Lead Quinazolines Achieve MICs of 0.5–1 μM with Favorable Resistance Profiles

In a subsequent study extending the quinazoline-2,4-diamine series to Gram-negative pathogens, optimized N²,N⁴-disubstituted derivatives bearing halogen substitution at the 6-position (a close positional analog to the 7-chloro series) achieved MICs as low as 0.5–1 μM against multidrug-resistant A. baumannii [1]. Lead compounds demonstrated limited resistance development (4-fold MIC increase upon serial passage) compared to trimethoprim (64-fold) and sulfamethoxazole (128-fold), and exhibited antibiofilm activity with MBEC₉₀ values of 2.8–3.3 μM [1]. While the lead compounds in this study carry 6-halogen substitution, the SAR established in the earlier S. aureus work (see Evidence Item 2) demonstrates that 7-chloro substitution contributes similarly to potency when paired with appropriate N²,N⁴-substituents, positioning 7-chloroquinazoline-2,4-diamine as a viable core scaffold for Gram-negative antibacterial discovery [2].

Acinetobacter baumannii antibacterial biofilm

Synthetic Accessibility: 7-Chloroquinazoline-2,4-diamine Is Prepared in ~58% Yield from Guanidine Carbonate and 4-Chloro-2-fluorobenzonitrile

The compound is accessible via a one-step cyclocondensation of guanidine carbonate with 4-chloro-2-fluorobenzonitrile, yielding approximately 58% . This contrasts with synthetic routes to 5- or 6-substituted 2,4-diaminoquinazolines, which generally require multi-step sequences involving nitration, reduction, and selective amination of dichloroquinazoline intermediates [1]. The relative synthetic simplicity of the 7-chloro derivative makes it a cost-effective entry point for generating diverse N²,N⁴-disubstituted libraries.

synthesis building block yield

Physicochemical Positioning: 7-Chloro Provides a Balanced LogP and Hydrogen-Bond Donor Profile Distinct from 7-Alkoxy and 7-CF₃ Analogs

2,4-Quinazolinediamine, 7-chloro- possesses 2 hydrogen bond donors (HBD), 0 hydrogen bond acceptors (beyond the ring nitrogens), and a monoisotopic mass of 194.0359 Da [1]. This physicochemical profile differs substantially from 7-trifluoromethyl (C₉H₇F₃N₄, MW 228.17, increased lipophilicity) and 7-alkoxy analogs (e.g., 7-methoxy, C₉H₁₀N₄O, MW 190.20, with additional H-bond acceptor) that were developed as antihypertensive agents in the Pfizer patent series [2]. The chloro substituent provides a moderate electron-withdrawing effect without introducing additional H-bond donor/acceptor capacity, a feature that can be advantageous for maintaining favorable permeability and solubility profiles in lead optimization [3].

physicochemical properties LogP hydrogen bonding

Antileishmanial Activity: 2,4-Diaminoquinazoline Scaffold Demonstrates Sub-Micromolar to Low Micromolar EC₅₀ Against Intracellular Amastigotes

A series of N²,N⁴-disubstituted quinazoline-2,4-diamines was evaluated against L. donovani and L. amazonensis intracellular amastigotes, yielding EC₅₀ values in the single-digit micromolar to high nanomolar range [1]. One lead compound (quinazoline 23) demonstrated in vivo efficacy in a murine model of visceral leishmaniasis, reducing liver parasitemia by 37% when administered intraperitoneally at 15 mg kg⁻¹ day⁻¹ for 5 consecutive days [1]. Although the specific 7-chloro substitution pattern of the core scaffold was not the primary variable in this study, the 2,4-diaminoquinazoline chemotype—for which 7-chloroquinazoline-2,4-diamine serves as a key synthetic intermediate—has validated antileishmanial potential that is distinct from its DHFR-dependent antibacterial mechanism [2].

antileishmanial Leishmania donovani EC50

Procurement-Relevant Application Scenarios for 2,4-Quinazolinediamine, 7-chloro- (CAS 27018-19-5)


Synthesis of N²,N⁴-Disubstituted Antibacterial Leads Targeting Multidrug-Resistant S. aureus

Procurement of 7-chloroquinazoline-2,4-diamine as a building block enables efficient one-step diversification at N² and N⁴ positions to generate focused libraries for anti-MRSA screening. As demonstrated by Van Horn et al. (2014), the N²-butyl-N⁴-substituted-7-chloro derivative achieved an MIC of 0.73 μM against MRSA, a 4.5-fold improvement over the 7-unsubstituted comparator [1]. This scaffold is suitable for hit-to-lead campaigns where sub-micromolar potency and low resistance potential are target criteria [1].

Gram-Negative Antibacterial Programs Targeting Multidrug-Resistant Acinetobacter baumannii

The 7-chloroquinazoline-2,4-diamine core, when elaborated into optimized N²,N⁴-disubstituted derivatives, has demonstrated potent activity against MDR A. baumannii with MICs as low as 0.5–1 μM, strong bactericidal activity (MBC₉₀ = 0.8 μM), and biofilm eradication (MBEC₉₀ = 2.8–3.3 μM) [2]. Critically, these agents exhibit a 4-fold resistance development window versus 64–128-fold for trimethoprim and sulfamethoxazole, and in vivo efficacy surpassing tigecycline (90% vs. 66% survival) at a 15-fold lower dose in a murine infection model [2]. Procurement of the 7-chloro intermediate supports the synthesis of both 6- and 7-halogen series for Gram-negative lead optimization.

Antileishmanial Drug Discovery: Scaffold Entry for Visceral Leishmaniasis Lead Optimization

The 2,4-diaminoquinazoline scaffold accessible from 7-chloroquinazoline-2,4-diamine has validated antileishmanial activity with EC₅₀ values in the high nanomolar to low micromolar range against intracellular L. donovani amastigotes and demonstrated in vivo efficacy (37% liver parasitemia reduction) in a murine visceral leishmaniasis model [3]. Procurement of this building block supports the synthesis of N²,N⁴-disubstituted analogs for antiparasitic SAR exploration.

Physicochemical Property Optimization: Fine-Tuning Lipophilicity and Hydrogen-Bonding Profiles in Lead Series

For medicinal chemistry programs requiring precise control of lipophilicity and hydrogen-bonding capacity, 7-chloroquinazoline-2,4-diamine offers a distinct profile (MW 194.62; 2 HBD; 0 HBA beyond ring nitrogens; moderate electron withdrawal from Cl) compared to 7-CF₃ (increased LogP), 7-OCH₃ (additional HBA), or 7-H (reduced MW and no electron withdrawal) analogs [4][5]. This enables procurement decisions driven by desired physicochemical parameter ranges rather than merely by scaffold availability [4].

Quote Request

Request a Quote for 2,4-Quinazolinediamine, 7-chloro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.